1,6-naphthyridine-7-carboxylic acid
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Overview
Description
1,6-Naphthyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridine-7-carboxylic acid typically involves the formation of the second pyridine ring and subsequent decarboxylation. One common method includes prolonged refluxing in concentrated hydrobromic acid . Another approach involves the use of quinoline and vacuum-thermal decarboxylation, which speeds up and eases the synthesis process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .
Scientific Research Applications
1,6-Naphthyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of diagnostic tools and photophysical applications.
Mechanism of Action
The mechanism of action of 1,6-naphthyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as a novel scaffold for the inhibition of c-Met kinase, which is related to cancer activity . The compound’s specific and differential functionalization leads to its unique biological activities .
Comparison with Similar Compounds
1,6-Naphthyridine-7-carboxylic acid can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with a different arrangement of nitrogen atoms in the fused-ring system.
1,8-Naphthyridine: An isomer with nitrogen atoms positioned differently in the fused-ring system.
Benzo[h][1,6]naphthyridine-5-carboxylic acid: A derivative with additional fused rings.
Properties
CAS No. |
1308339-16-3 |
---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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